2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid
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Description
Scientific Research Applications
Metabolism and Pharmaceutical Applications
A novel antidepressant, identified through its metabolism involving oxidative pathways to produce benzoic acid derivatives, highlights the role of cytochrome P450 enzymes in drug metabolism. This study demonstrates the complexity of drug metabolism, involving multiple enzymatic pathways and metabolites, which is crucial for developing new pharmaceuticals with optimized pharmacokinetic properties (Hvenegaard et al., 2012).
Synthesis and Chemical Properties
Research on synthesizing 2-(2-Aryl)ethylbenzoic acid through a series of chemical reactions including the Wittig-Horner reaction, hydrolysis, and hydrogenation reveals the versatility of benzoic acid derivatives in organic synthesis. This study presents a method with significant yields, contributing to the field of synthetic chemistry and potentially offering a pathway to synthesizing related compounds (Chen Fen-er, 2012).
Antimicrobial Applications
The study of Piper gaudichaudianum Kuntze's antimicrobial activity and its synergism with antibiotics highlights the potential of benzoic acid derivatives in developing new antimicrobial agents. The discovery of compounds showing activity against Staphylococcus aureus and Bacillus subtilis points towards the therapeutic applications of these chemical structures in combating microbial infections (Puhl et al., 2011).
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQMXDHBVWJPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.